2-Thiocyanato-6-trifluoromethyl-phenylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-6-trifluoromethylbenzene with thiocyanogen (SCN2) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the thiocyanogen reagent.
Industrial Production Methods
Industrial production of 2-Thiocyanato-6-trifluoromethyl-phenylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Thiocyanato-6-trifluoromethyl-phenylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The thiocyanato group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent the decomposition of the thiocyanato group .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted aromatic compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-Thiocyanato-6-trifluoromethyl-phenylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential biological activity, making it a candidate for drug discovery and development.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-Thiocyanato-6-trifluoromethyl-phenylamine involves its interaction with specific molecular targets and pathways. The thiocyanato group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Thiocyanato-4-trifluoromethyl-phenylamine
- 2-Thiocyanato-6-difluoromethyl-phenylamine
Uniqueness
Compared to similar compounds, 2-Thiocyanato-6-trifluoromethyl-phenylamine is unique due to the presence of both the thiocyanato and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[2-amino-3-(trifluoromethyl)phenyl] thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)5-2-1-3-6(7(5)13)14-4-12/h1-3H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKYVNMQPQBRSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)SC#N)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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